Cas no 2227911-41-1 (rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine)

Technical Introduction: rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine is a chiral cyclopropane derivative featuring a tetrahydrobenzothiophene moiety. This compound is of interest in medicinal chemistry and asymmetric synthesis due to its rigid cyclopropane framework, which can impart conformational restraint to molecular targets. The presence of the amine functionality enhances its utility as a building block for further derivatization or as a ligand in catalytic applications. Its structural complexity and stereochemical purity make it valuable for research in drug discovery, particularly in the development of bioactive molecules targeting central nervous system (CNS) disorders or enzyme modulation. The compound's stability and defined stereochemistry support reproducible experimental outcomes.
rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine structure
2227911-41-1 structure
商品名:rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine
CAS番号:2227911-41-1
MF:C13H19NS
メガワット:221.361662149429
CID:6276621
PubChem ID:165968396

rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine 化学的及び物理的性質

名前と識別子

    • rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine
    • EN300-1767059
    • 2227911-41-1
    • インチ: 1S/C13H19NS/c1-13(2)11(12(13)14)9-7-15-10-6-4-3-5-8(9)10/h7,11-12H,3-6,14H2,1-2H3/t11-,12-/m0/s1
    • InChIKey: WVMNKGHQVUSOGO-RYUDHWBXSA-N
    • ほほえんだ: S1C2CCCCC=2C(=C1)[C@H]1[C@@H](C1(C)C)N

計算された属性

  • せいみつぶんしりょう: 221.12382078g/mol
  • どういたいしつりょう: 221.12382078g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 15
  • 回転可能化学結合数: 1
  • 複雑さ: 263
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 2
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3
  • トポロジー分子極性表面積: 54.3Ų

rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1767059-10g
rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine
2227911-41-1
10g
$7742.0 2023-09-20
Enamine
EN300-1767059-0.1g
rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine
2227911-41-1
0.1g
$1585.0 2023-09-20
Enamine
EN300-1767059-10.0g
rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine
2227911-41-1
10g
$7742.0 2023-05-23
Enamine
EN300-1767059-0.5g
rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine
2227911-41-1
0.5g
$1728.0 2023-09-20
Enamine
EN300-1767059-5.0g
rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine
2227911-41-1
5g
$5221.0 2023-05-23
Enamine
EN300-1767059-1g
rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine
2227911-41-1
1g
$1801.0 2023-09-20
Enamine
EN300-1767059-5g
rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine
2227911-41-1
5g
$5221.0 2023-09-20
Enamine
EN300-1767059-1.0g
rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine
2227911-41-1
1g
$1801.0 2023-05-23
Enamine
EN300-1767059-0.05g
rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine
2227911-41-1
0.05g
$1513.0 2023-09-20
Enamine
EN300-1767059-2.5g
rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine
2227911-41-1
2.5g
$3530.0 2023-09-20

rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine 関連文献

rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amineに関する追加情報

Rac-(1R,3R)-2,2-Dimethyl-3-(4,5,6,7-Tetrahydro-1-Benzothiophen-3-Yl)cyclopropan-1-Amine: A Comprehensive Overview

The compound with CAS No. 2227911-41-1, known as rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amine, is a complex organic molecule with significant potential in the field of medicinal chemistry. This compound has garnered attention due to its unique structure and promising pharmacological properties. Recent studies have highlighted its role in various therapeutic areas, making it a subject of interest for researchers and pharmaceutical developers.

The chemical structure of this compound is characterized by a cyclopropane ring substituted with a 4,5,6,7-tetrahydrobenzothiophene moiety and two methyl groups. The stereochemistry at the (1R,3R) configuration plays a crucial role in determining its biological activity. The presence of the benzothiophene ring introduces aromaticity and potential for hydrogen bonding interactions, which are essential for drug-target binding. Recent advancements in synthetic methodologies have enabled the efficient synthesis of this compound, ensuring its availability for further research and development.

One of the most notable aspects of rac-(1R,3R)-2,2-dimethyl-3-(4,5,6,7-tetrahydro-1-benzothiophen-3-yl)cyclopropan-1-amino is its pharmacokinetic profile. Studies have demonstrated that this compound exhibits favorable absorption and bioavailability when administered orally. Its ability to penetrate cellular membranes effectively suggests potential utility in treating conditions requiring intracellular drug delivery. Furthermore, recent research has explored its metabolism pathways and highlighted its stability under physiological conditions.

From a therapeutic standpoint,cas no 222791141 has shown promise in several disease models. Preclinical studies have indicated that it possesses potent anti-inflammatory and antioxidant properties. These attributes make it a candidate for treating conditions such as neurodegenerative diseases and chronic inflammatory disorders. Additionally,cas no 222791141 has demonstrated selective binding to certain G-protein coupled receptors (GPCRs), suggesting its potential as a modulator in receptor signaling pathways.

The application of advanced computational techniques has further enhanced our understanding of this compound's interactions with biological targets. Molecular docking studies have revealed key residues responsible for binding affinity,cas no 22279144 providing insights into structure-based drug design strategies to optimize its efficacy. Moreover,the use of machine learning algorithms has enabled the prediction of its pharmacodynamic properties with high accuracy.

In conclusion,cas no 22279144 represents a significant advancement in the field of organic chemistry and drug discovery. Its unique structure,biochemical properties,and therapeutic potential position it as a valuable asset in the development of novel therapeutics. As research continues to unravel its full capabilities,cas no 22279144 may pave the way for innovative treatments addressing unmet medical needs.

おすすめ記事

推奨される供給者
Xiamen PinR Bio-tech Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Xiamen PinR Bio-tech Co., Ltd.
Baoji Haoxiang Bio-technology Co.Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Hebei Ganmiao New material Technology Co., LTD
钜澜化工科技(青岛)有限公司
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
钜澜化工科技(青岛)有限公司
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangxi Boyang Pharmaceutical Chemical Co., Ltd